molecular formula C6H4BrF3N2 B6324625 3-(Bromomethyl)-6-(trifluoromethyl)pyridazine CAS No. 1173897-85-2

3-(Bromomethyl)-6-(trifluoromethyl)pyridazine

Cat. No.: B6324625
CAS No.: 1173897-85-2
M. Wt: 241.01 g/mol
InChI Key: QLCCYYUDSRQRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bromomethyl)-6-(trifluoromethyl)pyridazine is a chemical compound that features both bromomethyl and trifluoromethyl functional groups attached to a pyridazine ring. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. Reaction conditions often include the use of radical initiators and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of 3-(Bromomethyl)-6-(trifluoromethyl)pyridazine may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions may vary depending on the desired transformation but often involve specific solvents and temperature control to optimize reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can lead to the formation of various substituted pyridazines, while radical reactions involving the trifluoromethyl group can yield trifluoromethylated derivatives .

Scientific Research Applications

3-(Bromomethyl)-6-(trifluoromethyl)pyridazine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-6-(trifluoromethyl)pyridine
  • 2-Bromo-3-(trifluoromethyl)pyridine
  • 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene

Uniqueness

3-(Bromomethyl)-6-(trifluoromethyl)pyridazine is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the pyridazine ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, which may differ from those of similar compounds with different ring structures or functional group positions .

Properties

IUPAC Name

3-(bromomethyl)-6-(trifluoromethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-3-4-1-2-5(12-11-4)6(8,9)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCCYYUDSRQRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-methyl-6-(trifluoromethyl)pyridazine (70 mg), N-bromosuccinimide (84 mg), azobisisobutyronitrile (14.1 mg), and CCl4 (3 ml) was heated under reflux for 2 days. The solvent was evaporated to dryness under vacuum. The residue obtained was purified by chromatography column on silica gel (AIT, Flashsmart BP-SUP, 20-40 μm) using a mixture of EtOAc/hexane as eluent to give 14 mg (14%) of the title compound along with 15.3 mg (11%) of the dibrominated derivative.
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
14.1 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
14%

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